N-[4-iodo-2-(trifluoromethoxy)phenyl]acetamide N-[4-iodo-2-(trifluoromethoxy)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 874814-76-3
VCID: VC3010354
InChI: InChI=1S/C9H7F3INO2/c1-5(15)14-7-3-2-6(13)4-8(7)16-9(10,11)12/h2-4H,1H3,(H,14,15)
SMILES: CC(=O)NC1=C(C=C(C=C1)I)OC(F)(F)F
Molecular Formula: C9H7F3INO2
Molecular Weight: 345.06 g/mol

N-[4-iodo-2-(trifluoromethoxy)phenyl]acetamide

CAS No.: 874814-76-3

Cat. No.: VC3010354

Molecular Formula: C9H7F3INO2

Molecular Weight: 345.06 g/mol

* For research use only. Not for human or veterinary use.

N-[4-iodo-2-(trifluoromethoxy)phenyl]acetamide - 874814-76-3

Specification

CAS No. 874814-76-3
Molecular Formula C9H7F3INO2
Molecular Weight 345.06 g/mol
IUPAC Name N-[4-iodo-2-(trifluoromethoxy)phenyl]acetamide
Standard InChI InChI=1S/C9H7F3INO2/c1-5(15)14-7-3-2-6(13)4-8(7)16-9(10,11)12/h2-4H,1H3,(H,14,15)
Standard InChI Key VKFCCXQAJIOELL-UHFFFAOYSA-N
SMILES CC(=O)NC1=C(C=C(C=C1)I)OC(F)(F)F
Canonical SMILES CC(=O)NC1=C(C=C(C=C1)I)OC(F)(F)F

Introduction

N-[4-iodo-2-(trifluoromethoxy)phenyl]acetamide is an organic compound that belongs to the class of acetamides. It features a phenyl ring substituted with an iodine atom at the 4-position and a trifluoromethoxy group at the 2-position. This compound is of interest in various fields, including medicinal chemistry and material science, due to its unique structural and electronic properties.

Synthesis Methods

The synthesis of N-[4-iodo-2-(trifluoromethoxy)phenyl]acetamide typically involves nucleophilic substitution or coupling reactions. A common approach is the reaction of 4-iodo-2-(trifluoromethoxy)aniline with acetic anhydride or acetyl chloride to form the acetamide derivative.

Potential Applications

This compound, like other halogenated acetamides, may have applications in medicinal chemistry due to its potential to interact with biological targets. The trifluoromethoxy group enhances lipophilicity, which can improve binding affinity to certain enzymes or receptors.

Analytical Techniques

Characterization of N-[4-iodo-2-(trifluoromethoxy)phenyl]acetamide typically involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared Spectroscopy (IR), and Mass Spectrometry (MS).

Safety Considerations

Handling of halogenated compounds like N-[4-iodo-2-(trifluoromethoxy)phenyl]acetamide requires caution due to potential skin and eye irritation. Proper protective equipment and safety protocols should be followed.

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